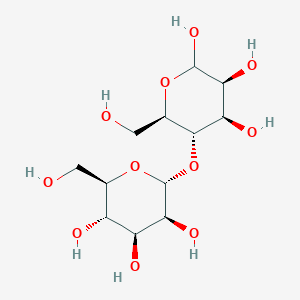

4-O-(a-D-Mannopyranosyl)-D-mannose

Description

Phosphatidylinositodimannoside in Mycobacteria (related linkages)

The cell envelope of Mycobacterium species, including the pathogen Mycobacterium tuberculosis, contains a variety of essential mannose-containing glycolipids. Among these are the phosphatidylinositol mannosides (PIMs), which are precursors to larger, immunologically significant molecules like lipomannan (LM) and lipoarabinomannan (LAM) nih.govnih.gov. While the specific 4-O-(α-D-Mannopyranosyl)-D-mannose with its characteristic α(1→4) linkage is not the primary structure in PIMs, the analysis of these molecules reveals a variety of other, related α-mannosidic linkages.

The biosynthesis of PIMs begins with a phosphatidyl-myo-inositol (PI) anchor. The first mannose residue is added to the 2-position of the inositol (B14025) ring via an α(1→2) linkage, forming PIM₁ researchgate.netacs.orgnih.gov. The formation of phosphatidylinositodimannoside (PIM₂) involves the addition of a second mannose residue, this time to the 6-position of the inositol ring through an α(1→6) linkage researchgate.netacs.org.

Higher PIMs are built upon this PIM₂ structure. For example, the core of PIM₄ contains mannosyl residues linked in an α(1→6) configuration amsterdamumc.nlnih.gov. More complex structures, such as PIM₆, are formed by adding terminal α(1→2)-linked mannosyl residues to the PIM₄ structure amsterdamumc.nlnih.gov. The larger lipomannan (LM) molecule features a backbone core chain of α(1→6) linked mannose residues, which is further decorated with single α(1→2) linked mannose units researchgate.net. These various linkages are crucial for the structural integrity of the mycobacterial cell wall and for interactions with the host immune system nih.govnih.gov.

| Linkage Type | Location / Molecule | Significance |

|---|---|---|

| α(1→2) | PIM₁ (Mannose to Inositol), PIM₆ (Terminal mannose), LM (Branches) | Initial mannosylation step; formation of terminal caps (B75204) and branches. amsterdamumc.nlresearchgate.netnih.govnih.gov |

| α(1→6) | PIM₂ (Mannose to Inositol), PIM₄ (Backbone), LM (Backbone) | Elongation of the mannan (B1593421) core structure. amsterdamumc.nlresearchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-VQCGNKTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Compound Name Reference

| Compound Name |

|---|

| 4-O-(α-D-Mannopyranosyl)-D-mannose |

| D-mannose |

| Mannobiose |

| Phosphatidylinositodimannoside (PIM₂) |

| Phosphatidylinositol Mannosides (PIMs) |

| Lipomannan (LM) |

| Lipoarabinomannan (LAM) |

| Galactomannan |

Biosynthesis and Enzymatic Pathways

Enzymatic Formation Mechanisms: Glycosyltransferases and Glycoside Hydrolases

The synthesis of the α-1,4-mannosidic linkage is a highly controlled process catalyzed by two main classes of enzymes. Glycosyltransferases are primarily responsible for the assembly of oligosaccharides in vivo, while certain glycoside hydrolases can be utilized for synthesis under specific conditions.

Glycoside hydrolases, such as α-mannosidases, typically catalyze the cleavage of glycosidic bonds. However, under conditions of high substrate concentration, these enzymes can also catalyze the reverse reaction, known as transglycosylation, to form new glycosidic bonds. This process involves the transfer of a mannosyl residue from a donor to an acceptor molecule.

For instance, α-mannosidase from Aspergillus niger has been shown to synthesize various manno-oligosaccharides through reverse hydrolysis when incubated with a concentrated mannose solution. nih.gov While the formation of α-1,2, α-1,3, and α-1,6 linkages is commonly reported in such reactions, the synthesis of the α-1,4 linkage is also mechanistically possible. nih.gov Retaining glycoside hydrolases employ a double-displacement mechanism that proceeds through a covalent glycosyl-enzyme intermediate. lu.se In transglycosylation, an acceptor molecule other than water attacks this intermediate, resulting in the formation of a new glycosidic bond. lu.se

| Enzyme Type | Reaction | Mechanism | Typical Products |

|---|---|---|---|

| α-Mannosidase (Glycoside Hydrolase) | Transglycosylation / Reverse Hydrolysis | Double-displacement via a covalent glycosyl-enzyme intermediate. | α-linked manno-oligosaccharides (e.g., α-1,2, α-1,3, α-1,6 linkages). nih.gov |

The primary route for the biosynthesis of 4-O-(a-D-Mannopyranosyl)-D-mannose and other oligomannosides in living organisms is through the action of glycosyltransferases, specifically mannosyltransferases. wikipedia.orgwikipedia.org These enzymes catalyze the transfer of a mannose moiety from an activated sugar donor, most commonly Guanosine Diphosphate-Mannose (GDP-mannose), to an acceptor molecule. nih.govwikipedia.org

Glycosyltransferases are highly specific for the donor, the acceptor, and the anomeric configuration (α or β) of the linkage they create. The assembly of complex mannose-containing structures, such as the core mannan (B1593421) of fungal cell walls or the N-glycans of proteins, involves a sequential series of mannosyltransferases. nih.govnih.gov For example, in Mycobacterium tuberculosis, α-1,6-mannosyltransferases are responsible for creating the α-1,6-linked mannoside core of critical cell wall glycolipids. nih.gov Similarly, in fungi like Aspergillus fumigatus, α-1,2-mannosyltransferases such as CmsA/Ktr4 are essential for the biosynthesis of the core-mannan structure of fungal-type galactomannan. nih.gov The formation of an α-1,4 linkage would require a specific α-1,4-mannosyltransferase, which acts within a larger biosynthetic pathway to elongate a mannan chain.

| Enzyme Class | Donor Substrate | Function | Example |

|---|---|---|---|

| Mannosyltransferase (EC 2.4.1.x) | GDP-mannose | Catalyzes the formation of α-mannosidic linkages in oligomannosides and polysaccharides. | Initiation-specific alpha-1,6-mannosyltransferase (OCH1) in yeast N-glycan synthesis. wikipedia.org |

| Phosphatidylinositol alpha-mannosyltransferase (EC 2.4.1.57) | GDP-mannose | Transfers mannose residues to phosphatidylinositol. wikipedia.org | Enzymes involved in the synthesis of phosphatidylinositol mannosides (PIMs) in mycobacteria. |

Metabolic Precursors and Degradation Pathways (non-human organismal context)

The biosynthesis of 4-O-(a-D-Mannopyranosyl)-D-mannose relies on the availability of specific precursor molecules. The primary activated mannose donor for glycosyltransferase-catalyzed reactions is GDP-mannose. nih.govwikipedia.orgreactome.org The synthesis of GDP-mannose begins with fructose (B13574) 6-phosphate, which is converted in several steps to mannose 1-phosphate. The enzyme mannose-1-phosphate guanylyltransferase then catalyzes the reaction of mannose 1-phosphate with GTP to produce GDP-mannose. wikipedia.org In plants, GDP-mannose is a crucial precursor for the synthesis of cell wall hemicellulose polymers like glucomannans and galactomannans. nih.gov

The degradation of mannose-containing polysaccharides (mannans) in non-human organisms, such as fungi and bacteria, is a critical process for nutrient acquisition. This breakdown is accomplished by a consortium of glycoside hydrolases. lu.senih.gov

Endo-β-1,4-mannanases cleave internal bonds within the mannan backbone, releasing smaller manno-oligosaccharides. acs.org

β-Mannosidases act on the non-reducing end of these oligosaccharides, releasing mannose units. acs.org

α-Galactosidases remove galactose side chains, which is often necessary to allow the other enzymes access to the mannan backbone. lu.se

In the context of α-linked mannans, such as those found in yeast cell walls, specific α-mannan-degrading enzymes are required. Gut bacteria like Bacteroides thetaiotaomicron possess dedicated Polysaccharide Utilization Loci (PULs) that are activated by yeast α-mannans and encode the necessary enzymes to break them down for use as a carbon source. wikipedia.org The degradation of 4-O-(a-D-Mannopyranosyl)-D-mannose specifically would be carried out by an α-mannosidase capable of cleaving the α-1,4 linkage.

Gene Clusters Encoding Relevant Biosynthetic Enzymes (e.g., PtEMT1)

In many microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are physically linked together in the genome, forming a biosynthetic gene cluster (BGC). nih.govrsc.orgfrontiersin.org This co-localization facilitates the coordinated regulation of the entire pathway.

A relevant example is the gene cluster involved in the biosynthesis of mannosylerythritol lipids (MELs) in the yeast Pseudozyma tsukubaensis. nih.gov This cluster contains the gene PtEMT1, which encodes an erythritol/mannose transferase. This enzyme is a glycosyltransferase that catalyzes the transfer of mannose to erythritol, a key step in MEL assembly. While the final product is a glycolipid rather than a free disaccharide, PtEMT1 exemplifies a mannosyltransferase encoded within a BGC. The emt1 gene is also part of a five-gene cluster in the fungus Ustilago maydis that is responsible for MEL biosynthesis. nih.gov

In plants, genes for mannan biosynthesis, such as those from the Cellulose (B213188) Synthase-Like A (CSLA) family which encode mannan synthases, can also be found in clusters that are expressed coordinately during specific developmental stages, such as flower development in Dendrobium officinale. researchgate.net In bacteria, the aforementioned Polysaccharide Utilization Loci (PULs) are another prime example of gene clustering, where all the necessary genes for the binding, import, and degradation of a specific polysaccharide like α-mannan are grouped together. wikipedia.org

| Gene/Cluster | Organism | Function | Key Enzyme(s) |

|---|---|---|---|

| MEL Biosynthesis Cluster | Pseudozyma tsukubaensis, Ustilago maydis | Synthesis of mannosylerythritol lipids (MELs). nih.govnih.gov | PtEMT1 (Erythritol/Mannose Transferase). nih.gov |

| Mannan Biosynthesis Genes | Plants (e.g., Dendrobium officinale) | Synthesis of mannan polysaccharides for cell walls. researchgate.net | Mannan Synthase (from CSLA gene family). researchgate.net |

| Polysaccharide Utilization Locus (PUL) | Bacteroides thetaiotaomicron | Degradation of yeast α-mannan. wikipedia.org | α-mannosidases and other glycoside hydrolases. wikipedia.org |

Chemical and Chemoenzymatic Synthesis Methodologies

Glycosylation Strategies for α-1,4-Mannobiose

The formation of the α-1,4-glycosidic bond between two mannose units is the cornerstone of synthesizing the target molecule. Various glycosylation strategies have been developed to achieve this, ranging from classical methods to more modern, efficient protocols.

Koenigs-Knorr Reaction and its Modifications

The Koenigs-Knorr reaction, first reported in 1901, is one of the oldest and most fundamental methods for glycoside synthesis. wikipedia.orgslideshare.net In its classic form, it involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. wikipedia.orglibretexts.orgnih.gov

For the synthesis of an α-mannoside, the stereochemical outcome is influenced by the protecting group at the C-2 position of the mannosyl donor. The use of a non-participating protecting group, such as a benzyl (B1604629) ether, is crucial to avoid the formation of a 1,2-trans-glycoside through anchimeric assistance. wikipedia.org Without a neighboring group to direct the attack from the β-face, a mixture of α and β anomers can result, from which the desired α-isomer must be separated.

Modifications to the classical Koenigs-Knorr conditions have sought to improve yields and reaction times. The use of promoters like mercuric bromide/mercuric oxide, mercuric cyanide, or silver triflate has been explored. wikipedia.org A significant advancement involves the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) with silver(I) oxide, which dramatically accelerates the reaction under mild, nearly neutral conditions. nih.gov This modification has shown that benzoylated α-bromides are surprisingly more reactive than their benzylated counterparts under these specific conditions. nih.gov

| Koenigs-Knorr Reaction Data | |

| Reaction Type | Glycosylation |

| Glycosyl Donor | Glycosyl Halide (e.g., Acetobromoglucose) |

| Promoter | Silver or Mercury Salts (e.g., Ag₂CO₃, Ag₂O) wikipedia.orgslideshare.net |

| Key Feature | One of the oldest glycosylation methods. wikipedia.org |

| Stereochemical Control | Influenced by C-2 protecting group; non-participating groups favor α-linkage for mannose. wikipedia.org |

| Modifications | Use of various heavy metal salts; catalytic TMSOTf for acceleration. wikipedia.orgnih.gov |

Trichloroacetimidate-Based Glycosylation

The trichloroacetimidate (B1259523) method, developed by Richard R. Schmidt, has become a cornerstone of modern oligosaccharide synthesis due to its high yields and the mild activation conditions required. nih.gov This strategy employs a glycosyl trichloroacetimidate as the glycosyl donor, which is activated by a catalytic amount of a Lewis acid, such as TMSOTf or boron trifluoride etherate (BF₃·OEt₂). nih.govnih.gov

The formation of the glycosyl trichloroacetimidate donor itself is a critical step, often achieved by reacting a hemiacetal with trichloroacetonitrile (B146778) in the presence of a base like DBU. acs.org The subsequent glycosylation reaction proceeds through an SN2-type substitution. nih.gov A key advantage of this method is that the reaction conditions remain nearly neutral throughout the process. acs.org

In the context of synthesizing α-mannosides, the trichloroacetimidate method offers excellent stereoselectivity. A convergent and efficient strategy for synthesizing high-mannose oligosaccharides utilizes regioselective glycosylations between trichloroacetimidate donors and partially protected acceptors, which reduces the number of protection and deprotection steps. nih.gov For instance, the glycosylation of allyl 6-O-TBDPS-α-d-mannopyranoside with a mannose trichloroacetimidate donor in dichloromethane (B109758) at low temperatures, activated by TMSOTf, can proceed with high stereoselectivity for the α-anomer. nih.gov

| Trichloroacetimidate-Based Glycosylation Data | |

| Glycosyl Donor | Glycosyl Trichloroacetimidate |

| Activator | Catalytic Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) nih.govnih.gov |

| Key Feature | High yields, mild activation conditions, widely applicable. nih.gov |

| Mechanism | SN2-type substitution. nih.gov |

| Advantage | Reduces the number of protection/deprotection steps in convergent syntheses. nih.gov |

Orthoester Rearrangement for Oligosaccharide Synthesis

The glycosyl orthoester method is a valuable tool for the stereospecific synthesis of 1,2-trans-glycosidic linkages. psu.edu While this might seem counterintuitive for creating an α-mannoside (a 1,2-cis linkage relative to the C-2 hydroxyl), the methodology is relevant as orthoesters can be undesired side products in other glycosylation reactions that must be understood and controlled. psu.edu

Sugar 1,2-orthoesters can be formed as byproducts, particularly when using donors with a participating acetyl group at the C-2 position. psu.edu These stable orthoesters can then be rearranged to the desired glycosidic product under the influence of a protic or Lewis acid. psu.edu The mechanism involves the dissociation of the orthoester to form a 1,2-acyloxonium ion intermediate, which is then attacked by the acceptor alcohol. psu.edu The stereochemical outcome of this rearrangement is typically the 1,2-trans product. Therefore, direct application for α-mannoside synthesis is limited, but understanding this rearrangement is crucial for troubleshooting and optimizing glycosylation strategies where acetyl-protected mannose donors might be used.

Regioselective and Stereoselective Control in Synthesis

Achieving both regioselective and stereoselective control is the central challenge in synthesizing a specific oligosaccharide like 4-O-(α-D-Mannopyranosyl)-D-mannose. nih.gov

Regioselectivity , or the control of which hydroxyl group on the acceptor molecule reacts, is managed through the use of protecting groups. To synthesize a 1,4-linkage, the hydroxyl group at C-4 of the acceptor mannose unit must be available for reaction, while all other hydroxyl groups (at C-2, C-3, and C-6) must be masked with protecting groups. This requires a multi-step process of selective protection and deprotection. nih.gov

Stereoselectivity , the control of the anomeric configuration (α or β) of the newly formed glycosidic bond, is dictated by the choice of glycosyl donor, protecting groups, solvent, and reaction conditions. nih.gov For α-mannosylation:

Non-participating C-2 protecting groups : As mentioned, using groups like benzyl (Bn) or silyl (B83357) ethers on the C-2 position of the donor prevents the formation of an intermediate that would direct the acceptor to the β-face. wikipedia.org

Solvent effects : Ethereal solvents like diethyl ether can promote the formation of α-glycosides through an SN2-like displacement of an intermediate α-triflate.

Temperature : Low temperatures, such as -35 °C or lower, are often employed to enhance selectivity. nih.gov

Synthesis of Related Branched and Linear Oligomannosides for Building Blocks

The synthesis of 4-O-(α-D-Mannopyranosyl)-D-mannose can be part of a larger strategy to create more complex, high-mannose N-glycans or other biologically relevant oligomannosides. umsl.edu In this context, the target disaccharide itself can serve as a "building block." umsl.edunih.govlcpo.fr

A convergent or "building block" approach involves synthesizing smaller, protected oligosaccharide fragments that are then coupled together. nih.gov For example, a tetrasaccharide donor might be assembled from a monosaccharide donor and a trisaccharide acceptor. nih.gov This strategy relies on the efficient synthesis of various orthogonally protected mannose building blocks. nih.gov These building blocks are designed so that specific protecting groups can be removed without affecting others, allowing for the sequential and regioselective extension of the carbohydrate chain. This modular approach is more efficient for constructing large, branched structures than a linear, stepwise addition of single monosaccharide units. nih.govrsc.org

Challenges and Advancements in Synthetic Yields and Purity

Despite significant progress, the chemical synthesis of oligosaccharides remains a complex endeavor fraught with challenges. nih.govnih.gov

Yields : Glycosylation reactions can be unpredictable and may result in low to moderate yields, especially with less reactive donors or acceptors. nih.gov The need for a large excess of the glycosyl donor is common to drive the reaction to completion, which can be costly. nih.gov

Purity : The formation of side products, including the wrong anomer (β instead of α) or regioisomers (e.g., 1,2-, 1,3-, or 1,6-linked products), complicates the purification process. Chromatographic separation of these closely related isomers can be difficult and tedious, leading to lower isolated yields.

Protecting Group Manipulations : The multiple protection and deprotection steps required add to the length of the synthesis and provide more opportunities for yield loss. nih.gov

Role in Glycoconjugate Architecture and Assembly

Contribution to N-Linked Glycan Core Structures

N-linked glycans are complex carbohydrate structures attached to the asparagine residues of proteins, playing vital roles in protein folding, stability, and cell signaling. The biosynthesis of these glycans begins with a conserved core pentasaccharide structure, Man₃GlcNAc₂. youtube.com This core is assembled and then further modified to create a diverse array of glycan structures, which are broadly classified into high-mannose, complex, and hybrid types. youtube.com

The high-mannose type N-glycans are characterized by the presence of numerous mannose residues. However, the linkages predominantly found in the branching of these structures are α-1,2, α-1,3, and α-1,6. nih.govmdpi.com The foundational core structure itself is defined by specific α-1,3 and α-1,6 linkages to a central β-mannose residue.

Detailed analysis of the canonical N-linked glycan biosynthetic pathway in eukaryotes reveals that 4-O-(a-D-Mannopyranosyl)-D-mannose is not a component of the conserved core structure. The enzymatic machinery responsible for building the N-glycan precursor and its initial processing in the endoplasmic reticulum and Golgi apparatus specifically assembles α-1,2, α-1,3, and α-1,6 mannosidic linkages. nih.gov Therefore, while mannose is a central component of N-glycans, the α-1,4-linked mannobiose unit is not involved in forming the fundamental core architecture of these critical protein modifications.

Integration into Microbial Polysaccharides and Glycolipids

While absent from the core of eukaryotic N-glycans, 4-O-(a-D-Mannopyranosyl)-D-mannose is a structural component of various polysaccharides and glycolipids in the microbial world, contributing to the integrity and function of bacterial and fungal cell envelopes.

In certain fungi, polysaccharides containing α-1,4 linkages are present. For example, some fungal α-glucans can contain minor amounts of α-1,4-glucosidic bonds interspersed with the more common 1,3-linkages. mdpi.com While not mannan (B1593421), this highlights the existence of the necessary enzymatic capabilities for forming α-1,4 linkages in fungal cell wall biosynthesis. More directly, the galactosaminogalactan of Aspergillus fumigatus is a linear polymer of α-1,4 linked galactose and N-acetylgalactosamine residues, demonstrating the importance of this linkage type in fungal cell wall structure. nih.gov

In the bacterial kingdom, the presence of α-1,4-linked mannose is more explicitly documented. Dextran, a polysaccharide produced by certain lactic acid bacteria like Leuconostoc mesenteroides, is an α-1,6-glucan that can have side chains attached through α-1,2, α-1,3, or α-1,4 glycosidic linkages. nih.gov Lipoteichoic acids (LTAs), which are major components of the cell wall of Gram-positive bacteria, are complex glycerophosphate polymers that can be substituted with various sugars, and in some species, this includes mannose residues, though the specific linkages can vary. nih.gov The cell walls of Actinobacteria, such as Streptomyces and Mycobacterium, are rich in complex lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM). nih.govnih.gov While the main backbone of the mannan in these structures is typically α-1,6-linked, the diversity of glycosyltransferases in these organisms allows for a variety of linkages in their cell wall polysaccharides. nih.govnih.gov

Interactive Table: Examples of α-1,4-Glycosidic Linkages in Microbial Polysaccharides

| Microbial Source | Polysaccharide/Glycolipid | Linkage Context | Primary Function |

| Leuconostoc mesenteroides | Dextran | α-1,4 linkages in side chains attached to an α-1,6-glucan backbone. nih.gov | Extracellular polysaccharide, biofilm formation. |

| Aspergillus fumigatus | Galactosaminogalactan | Linear polymer of α-1,4 linked galactose and N-acetylgalactosamine. nih.gov | Cell wall structure, adhesion. |

| Various Fungi | α-glucans | Can contain small amounts of α-1,4-linkages within α-1,3-glucan chains. mdpi.com | Cell wall structure and integrity. |

Significance of Glycosidic Linkage Isomerism in Biological Function

The orientation of the anomeric hydroxyl group (axial in α-anomers, equatorial in β-anomers for D-sugars) dictates the spatial relationship between the two sugar rings. mdpi.com An α-linkage results in a kinked or helical conformation, while a β-linkage typically leads to a more linear and extended structure. mdpi.com This is famously illustrated by the difference between starch (α-1,4-glucan), which forms helical structures for energy storage, and cellulose (B213188) (β-1,4-glucan), which forms linear chains that pack into rigid fibers for structural support.

In the context of mannobioses, this isomerism is equally significant. The β-(1→4)-mannobiose isomer has been shown to possess distinct immunostimulatory properties, acting as a ligand for the TLR4/MD-2 complex on dendritic cells and inducing the production of various cytokines. nih.govnih.gov This activity is highly specific to the β-1,4 linkage. In contrast, α-linked mannans, such as those from the cell wall of Saccharomyces cerevisiae, are recognized by different receptors and can induce anti-inflammatory responses. nih.gov

The position of the linkage also dramatically alters the shape and flexibility of the disaccharide. Studies have shown that the solutional conformational entropy differs between (1→2), (1→3), (1→4), and (1→6)-linked mannobioses. These differences in flexibility and shape directly impact how these molecules are recognized by enzymes (glycosyltransferases and glycosidases) and glycan-binding proteins (lectins). For example, the ability of the immune system to distinguish between different microbial pathogens often relies on recognizing the specific patterns of glycosidic linkages on their cell surfaces. nih.govnih.gov The α-1,4 linkage in mannans, where it occurs, presents a unique topographical feature for molecular recognition, distinct from the more common α-1,2, α-1,3, and α-1,6 linkages found in fungal and yeast mannans. mdpi.comnih.gov This structural individuality is key to the specific biological roles these glycans play, from serving as structural components to acting as ligands in host-pathogen interactions.

Interactive Table: Functional Comparison of Mannobiose Linkage Isomers

| Linkage Isomer | Anomeric Configuration | Linkage Position | Resulting Structure | Known Biological Significance |

| α-1,4-Mannobiose | Alpha | 1 → 4 | Kinked/Helical | Component of some microbial polysaccharides. nih.gov |

| β-1,4-Mannobiose | Beta | 1 → 4 | Linear/Extended | Immunostimulatory; ligand for TLR4/MD-2 complex. nih.govnih.gov |

| α-1,2-Mannobiose | Alpha | 1 → 2 | Kinked/Helical | Common side-chain in fungal mannans. nih.gov |

| α-1,3-Mannobiose | Alpha | 1 → 3 | Kinked/Helical | Component of N-glycan core and fungal mannans. youtube.comnih.gov |

| α-1,6-Mannobiose | Alpha | 1 → 6 | Flexible/Kinked | Backbone of fungal mannans and part of N-glycan core. youtube.commdpi.com |

Chemical Modification and Derivatization for Research Applications

Synthesis of Neoglycoconjugates and Glycoprobes

The synthesis of neoglycoconjugates and glycoprobes from 4-O-(α-D-Mannopyranosyl)-D-mannose is a key strategy for its use in biomedical research. This process involves chemically linking the disaccharide to other molecules, such as proteins, lipids, or fluorescent tags, to create novel structures with specific biological activities or detection capabilities. While detailed synthetic routes starting specifically from 4-O-(α-D-Mannopyranosyl)-D-mannose are not extensively documented in publicly available literature, the general principles of carbohydrate chemistry can be applied.

Typically, the synthesis would involve the introduction of a reactive functional group onto the disaccharide, often at the anomeric carbon. This "functionalized" mannosyl-mannose can then be coupled to a carrier molecule. For instance, creating a glycosyl donor from the disaccharide would enable its attachment to a protein to form a neoglycoprotein. These neoglycoproteins can be used to study the binding specificity of lectins and other carbohydrate-binding proteins.

Glycoprobes, which are essentially labeled neoglycoconjugates, are designed for detection and imaging. A common approach is to attach a fluorescent dye or a biotin (B1667282) molecule to the 4-O-(α-D-Mannopyranosyl)-D-mannose. These probes can then be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the disaccharide within cells or tissues, providing insights into its uptake and trafficking.

Functionalization for in vitro Binding and Cell-Based Assays

Functionalization of 4-O-(α-D-Mannopyranosyl)-D-mannose is a prerequisite for its use in in vitro binding and cell-based assays. These assays are vital for understanding the interactions of the disaccharide with biological receptors and for elucidating its cellular effects.

For in vitro binding assays, the disaccharide can be immobilized on a solid support, such as a microarray plate or sensor chip. This is typically achieved by first introducing a linker arm with a terminal reactive group to the carbohydrate. This functionalized disaccharide can then be covalently attached to the surface. The resulting "glycoarray" can be used to screen for binding partners, such as antibodies or lectins, from a complex biological sample.

In cell-based assays, functionalized 4-O-(α-D-Mannopyranosyl)-D-mannose can be used to study its effects on cellular processes. For example, by conjugating the disaccharide to a nanoparticle or a polymer, its delivery to cells can be enhanced. These functionalized constructs can be used to investigate whether the disaccharide can modulate cellular signaling pathways or immune responses. The nature of the functionalization can be tailored to the specific assay; for instance, a radiolabel could be introduced for uptake studies, or a cytotoxic drug could be attached to create a targeted delivery system.

Preparation of Labeled 4-O-(α-D-Mannopyranosyl)-D-mannose for Analytical Studies

The preparation of labeled versions of 4-O-(α-D-Mannopyranosyl)-D-mannose is essential for its use in a variety of analytical studies, including metabolic tracking and quantification. Labeling can be achieved through the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Stable isotope-labeled 4-O-(α-D-Mannopyranosyl)-D-mannose is particularly useful for mass spectrometry-based studies. For example, cells or organisms can be cultured in the presence of the labeled disaccharide, and its metabolic fate can be traced by analyzing the incorporation of the isotope into other molecules. This approach can provide valuable information about the pathways involved in the breakdown and utilization of this specific mannose dimer.

Radiolabeled 4-O-(α-D-Mannopyranosyl)-D-mannose is employed in studies requiring high sensitivity, such as receptor binding assays or in vivo imaging. The radioactivity allows for precise quantification of the amount of disaccharide bound to a receptor or localized in a particular organ. While the synthesis of labeled compounds can be complex, it provides an indispensable tool for detailed pharmacokinetic and pharmacodynamic studies. Commercially, 4-O-(α-D-Mannopyranosyl)-D-mannose is available as an analytical standard, which is crucial for the validation and calibration of such analytical methods. sigmaaldrich.com

Future Research Directions and Potential Applications in Glycotechnology

Design of Glycomimetics and Inhibitors of Glycan-Mediated Interactions

The intricate roles of oligosaccharides in biological processes such as cell recognition, signaling, and immune responses present an opportunity for the development of targeted therapeutics. cymitquimica.com The specific structure of 4-O-(α-D-Mannopyranosyl)-D-mannose makes it an ideal starting point for designing glycomimetics—molecules that can mimic the carbohydrate's structure and function. These glycomimetics can be engineered to modulate or inhibit interactions between carbohydrate-binding proteins (lectins) and their natural glycan ligands.

A key area of interest is the interaction of high-mannose N-glycans with the mannose receptor (MR, CD206), which plays a role in immunity and the clearance of glycoproteins. nih.gov By using 4-O-(α-D-Mannopyranosyl)-D-mannose as a scaffold, researchers can design inhibitors that block the binding of pathogens or unwanted endogenous ligands to the mannose receptor. Furthermore, the reported immunostimulatory properties of this disaccharide suggest its potential as a basis for developing vaccine adjuvants or immunomodulatory drugs. lookchem.com The design process would involve chemical modifications to enhance binding affinity, specificity, and in vivo stability, transforming the natural disaccharide into a potent therapeutic agent.

Development of Glyco-Based Materials for Biosensing and Diagnostic Research

The demand for sensitive and specific diagnostic tools has spurred interest in glyco-based biosensors. 4-O-(α-D-Mannopyranosyl)-D-mannose can be a crucial component in the fabrication of these sensors. By immobilizing this disaccharide onto the surface of a sensor chip (e.g., through surface plasmon resonance or quartz crystal microbalance), it is possible to create a platform for detecting and quantifying mannose-specific binding proteins, antibodies, or even whole cells and viruses.

Recent advancements in analytical techniques, such as the development of mannose receptor affinity chromatography, underscore the feasibility and power of using specific glycans for analytical purposes. nih.gov A fluorescently labeled derivative of a mannopyranoside has been successfully used to develop a coupled assay for detecting mannosidase activity, providing a clear example of how such compounds can be applied in diagnostic research. addgene.org Future research could focus on integrating 4-O-(α-D-Mannopyranosyl)-D-mannose into various biosensor formats, including electrochemical and optical sensors, for rapid and high-throughput screening applications.

Table 1: Potential Biosensor Designs Utilizing 4-O-(α-D-Mannopyranosyl)-D-mannose

| Biosensor Type | Transducer Principle | Application |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Real-time analysis of mannose-binding protein kinetics |

| Quartz Crystal Microbalance (QCM) | Change in frequency upon mass binding | Detection of whole pathogens (e.g., bacteria, viruses) |

| Electrochemical Sensor | Amperometric or potentiometric signal | Quantification of mannose-specific enzymes or lectins |

| Fluorescent Microarray | Light emission from fluorescently-labeled analytes | High-throughput screening of glycan-protein interactions |

Engineering of Microbial Strains for Enhanced Oligomannoside Production (non-human application)

The limited availability of structurally defined oligosaccharides from natural sources is a significant bottleneck in glycoscience. Metabolic engineering of non-human microbial strains offers a promising solution for the large-scale and cost-effective production of specific oligomannosides like 4-O-(α-D-Mannopyranosyl)-D-mannose. Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are well-established platforms for producing a variety of biomolecules and can be engineered to synthesize complex carbohydrates. frontiersin.orgspecialchem.comnih.gov

The engineering strategy would involve the introduction and optimization of a heterologous pathway for oligomannoside synthesis. This could include cloning and expressing specific mannosyltransferases—the enzymes responsible for forming the glycosidic bond between mannose units. For instance, the enzymes involved in the synthesis of the O8-antigen of E. coli, which is a mannose-based oligosaccharide, could be harnessed and modified for this purpose. nih.gov Further engineering efforts could focus on increasing the precursor supply of nucleotide-activated sugars (e.g., GDP-mannose), deleting competing metabolic pathways, and optimizing fermentation conditions to maximize product yield.

Table 2: Hypothetical Genetic Engineering Strategy for 4-O-(α-D-Mannopyranosyl)-D-mannose Production in E. coli

| Engineering Step | Target Gene/Pathway | Rationale |

| 1. Introduce Mannosyltransferase | Heterologous α-1,4-mannosyltransferase gene | To catalyze the formation of the desired glycosidic linkage. |

| 2. Enhance Precursor Supply | Overexpress genes in the GDP-mannose synthesis pathway | To increase the intracellular pool of the mannose donor. |

| 3. Block Competing Pathways | Knock out genes for exopolysaccharide synthesis | To redirect metabolic flux towards the target product. |

| 4. Optimize Transport | Engineer a suitable sugar transporter | To facilitate the export of the synthesized disaccharide. |

Advanced Methodologies for Automated Oligosaccharide Synthesis and Array Development

While biological production methods are promising, chemical synthesis remains a cornerstone for accessing structurally precise oligosaccharides. Traditional solution-phase carbohydrate synthesis is notoriously complex and labor-intensive. However, the advent of automated glycan assembly (AGA) has revolutionized the field. mpg.denih.gov These automated methods, often based on solid-phase synthesis, allow for the rapid and systematic construction of complex glycans, including oligomannosides. glyco-world.comrsc.org

Future research will likely focus on refining these automated platforms to improve coupling efficiencies, expand the repertoire of accessible glycosidic linkages, and develop more robust solid supports and linker strategies. glyco-world.com An important application of automated synthesis is the creation of glycan arrays. These arrays, featuring a collection of different oligosaccharides immobilized on a surface, are powerful tools for high-throughput analysis of glycan-protein interactions, enabling the rapid profiling of lectin specificity or the identification of carbohydrate-based inhibitors. The ability to synthetically produce 4-O-(α-D-Mannopyranosyl)-D-mannose and its derivatives in a controlled manner is essential for their inclusion in such arrays.

Table 3: Comparison of Automated Oligosaccharide Synthesis Strategies

| Strategy | Principle | Advantages | Challenges |

| Automated Solid-Phase Synthesis | Glycan is built on a solid support, simplifying purification. nih.gov | Rapid, automated, excess reagents easily removed. nih.govglyco-world.com | Requires specialized linkers and supports, reaction monitoring can be difficult. |

| Programmable One-Pot Synthesis | Sequential addition of building blocks in a single reaction vessel. | No intermediate purification, high efficiency. | Requires highly selective and orthogonal protecting groups. |

| HPLC-Assisted Synthesis | HPLC is used for both reaction and purification steps. glyco-world.com | High purity of intermediates and final products. glyco-world.com | Can be slower, less amenable to very large-scale synthesis. |

Exploration of 4-O-(α-D-Mannopyranosyl)-D-mannose as a Scaffold for Novel Glycoconjugates in Fundamental Biological Research

Beyond its direct biological activities, 4-O-(α-D-Mannopyranosyl)-D-mannose is a valuable scaffold for creating novel glycoconjugates to probe biological systems. By chemically attaching probes such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, researchers can create molecular tools to study the dynamics of glycan interactions in living cells. For example, a fluorescently labeled version of this disaccharide could be used to visualize the trafficking of the mannose receptor.

This disaccharide can also be conjugated to peptides, lipids, or other biomolecules to investigate how specific glycan structures influence the function and fate of these molecules. The synthesis of a 4-methylumbelliferyl-labeled mannoside for an enzyme assay is a prime example of how such glycoconjugates can be used to develop new research tools. addgene.org As our understanding of the glycome deepens, the ability to synthesize well-defined glycoconjugates based on the 4-O-(α-D-Mannopyranosyl)-D-mannose structure will be indispensable for dissecting the complex roles of carbohydrates in health and disease.

Q & A

Basic Research Questions

Q. How is 4-O-(α-D-Mannopyranosyl)-D-mannose synthesized and structurally characterized?

- Synthesis : The compound is synthesized via N-iodosuccinimide (NIS)/silver triflate (AgOTf)-promoted glycosylation reactions. For example, methyl α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside is synthesized by sequential deprotection (e.g., debenzoylation with Pd(OH)₂/H₂) and purification via reverse-phase chromatography and gel-permeation chromatography .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and electrospray ionization mass spectrometry (ESI-MS) are critical. For instance, ESI-MS confirmed the molecular ion [M + Na]⁺ at m/z 379.1213, matching theoretical values. NMR data, such as δ = 101.5 ppm for anomeric carbons, validate stereochemistry .

Q. What analytical techniques are used to resolve the stereochemical configuration of 4-O-(α-D-Mannopyranosyl)-D-mannose?

- NMR : Anomeric proton couplings (e.g., ³JH1,H2 ≈ 1.5–1.9 Hz) and carbon chemical shifts (e.g., δ ≈ 100–102 ppm for C1) distinguish α- and β-linkages.

- X-ray crystallography : Resolves absolute configuration in crystalline forms but is limited by the compound’s solubility.

- Enzymatic assays : Use α-mannosidases (EC 3.2.1.24) to confirm susceptibility to hydrolysis, indicative of α-linkages .

Advanced Research Questions

Q. How do phosphorylases catalyze the catabolism of 4-O-(β-D-Mannopyranosyl)-D-glucose, and what methods quantify their activity?

- Enzyme mechanism : EC 2.4.1.281 (4-O-β-D-mannosyl-D-glucose phosphorylase) cleaves the mannosyl-glucose bond via a retaining mechanism, producing α-D-mannose-1-phosphate. Assays monitor phosphate release using colorimetric methods (e.g., malachite green) or track glucose formation with glucose oxidase .

- Structural insights : Crystallography of Bacteroides enzymes reveals substrate-binding pockets with conserved residues (e.g., Arg/Lys for phosphate coordination) .

Q. What experimental strategies address conflicting data on the bioactivity of mannose-containing oligosaccharides in urinary tract infections (UTIs)?

- Controlled dosing : Standardize D-mannose concentrations (e.g., 2 g/day) and exclude co-administered compounds (e.g., cranberry extracts) to isolate effects .

- Population stratification : Control for variables like sex (premenopausal vs. postmenopausal women), neurological comorbidities, and bacterial strain specificity (e.g., E. coli adherence assays) .

- Meta-analysis : Pool data from studies with consistent endpoints (e.g., UTI recurrence rate at 6 months) while accounting for publication bias toward positive results .

Q. How does the α-(1→4) mannosyl linkage influence interactions with immune receptors or microbial adhesins?

- Immune modulation : α-linked mannose residues bind C-type lectin receptors (e.g., DC-SIGN) on dendritic cells, promoting Treg cell differentiation. Assays include flow cytometry of T-cell subsets after exposure to synthetic oligosaccharides .

- Anti-adhesion effects : α-(1→4) mannose inhibits FimH-mediated bacterial adhesion to urothelial cells. Surface plasmon resonance (SPR) quantifies binding affinity (e.g., Kd ≈ 10⁻⁶ M) .

Methodological Challenges and Solutions

Q. How can researchers ensure high purity of synthetic 4-O-(α-D-Mannopyranosyl)-D-mannose?

- Purification : Use reverse-phase C18 cartridges (water elution) and Superdex™ 30 gel-permeation chromatography to remove benzoyl/byproduct contaminants .

- Quality control : Monitor purity via high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) .

Q. What in vitro models best replicate the metabolic fate of 4-O-(α-D-Mannopyranosyl)-D-mannose in humans?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.